molecular formula C18H19N3O3 B2519581 GSK620 CAS No. 2088410-46-0

GSK620

Cat. No.: B2519581
CAS No.: 2088410-46-0
M. Wt: 325.368
InChI Key: QZZCUOVXHPAQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

GSK620 is a selective inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and cancers. Below, we explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits the BD2 domain of BET proteins, which play a crucial role in regulating gene expression associated with inflammation and cancer. By binding to BD2, this compound disrupts the interaction between BET proteins and acetylated lysines on histones, leading to a reduction in the transcription of pro-inflammatory cytokines and oncogenes.

Inflammatory Diseases

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases:

  • Psoriasis Model : In a mouse model of imiquimod-induced psoriasis, this compound was found to be superior to apremilast (a PDE4 inhibitor) in reducing clinical scores related to erythema and plaque formation. It also significantly decreased the expression of pro-inflammatory genes such as IL-17A, IL-17F, and IL-22 in treated mice .
  • Nonalcoholic Steatohepatitis (NASH) : this compound exhibited comparable activity to telmisartan in reducing hepatic fibrosis in a mouse model of NASH. Treated mice showed reduced steatosis and lobular inflammation along with decreased expression of profibrotic genes .
  • Arthritis Model : In rat models of inflammatory arthritis, this compound effectively reduced disease-relevant pro-inflammatory gene expression and alleviated symptoms associated with the condition .

Comparative Efficacy Table

Disease ModelComparatorOutcomeKey Findings
PsoriasisApremilastSuperior efficacyReduced clinical score; decreased IL-17A, IL-22 levels
Nonalcoholic SteatohepatitisTelmisartanComparable efficacyReduced hepatic fibrosis; decreased profibrotic gene expression
Inflammatory ArthritisN/ASignificant reductionDecreased pro-inflammatory gene expression

Study on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the expression of oncogenes such as MYC and CCND1 in cancer cell lines. The compound displayed consistent inhibitory effects at concentrations of 0.1 µM and 1 µM, indicating its potential utility in treating cancers characterized by aberrant BET protein activity .

Resistance Mechanisms

Research indicates that certain mutations in estrogen receptors can confer resistance to standard treatments. However, this compound's mechanism appears less affected by these mutations, suggesting it could be an effective option for patients with resistant cancer phenotypes .

Properties

IUPAC Name

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCUOVXHPAQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.